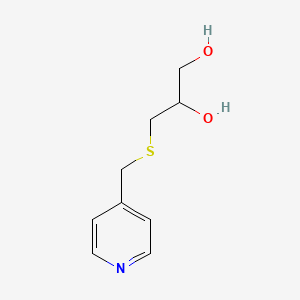
4-(2,3-Dihydroxy-1-propylthiomethyl)pyridine
Cat. No. B8330994
M. Wt: 199.27 g/mol
InChI Key: ZQADQPAQGWNURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04246263
Procedure details


Sodium methoxide (3.24 g., 60 mmoles) was dissolved in 36 ml. of absolute ethanol under a nitrogen atmosphere and the stirred solution cooled in an ice bath. With continued cooling, finely divided 4-picolyl chloride hydrochloride (5.07 g., 30 mmoles), slurried in approximately 35 ml. of absolute ethanol, was added over 15 minutes, followed by a solution to 3-mercapto-1,2-propanediol (3.24 g., 30 mmoles) in 6 ml. of absolute alcohol added dropwise over approximately 5 minutes. The reaction mixture was left to warm to room temperature and stirred overnight (16 hours). The reaction mixture was clarified by filtration through diatomaceous earth; the insolubles and the diatomaceous earth were extracted with ethanol, the original filtrate combined with the extract, and the whole concentrated to an oil (5.83 g.). Vacuum distillation, which appeared to produce considerable degradation, gave approximately 2.0 ml. of reasonably pure product (b.p. 230° C./0.3 mm.). The distillate was taken up in cold methanol, a solid impurity removed by filtration, and purified 4-(2,3-dihydroxy-1-propylthiomethyl)pyridine recovered by evaporating the filtrate to an oil (2.15 g.; ir (film): 2.97, 3.46, 3.50, 6.21, 7.05, 9.40 and 12.25μ).
Name
Sodium methoxide
Quantity
3.24 g
Type
reactant
Reaction Step One





[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].C(O)C.Cl.[N:8]1[CH:13]=[CH:12][C:11]([CH2:14]Cl)=[CH:10][CH:9]=1.[SH:16][CH2:17][CH:18]([OH:21])[CH2:19][OH:20]>CO>[OH:21][CH:18]([CH2:19][OH:20])[CH2:17][S:16][CH2:14][C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
Sodium methoxide
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
5.07 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=C(C=C1)CCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
SCC(CO)O
|
Step Six
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight (16 hours)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With continued cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was clarified by filtration through diatomaceous earth
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the insolubles and the diatomaceous earth were extracted with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the whole concentrated to an oil (5.83 g.)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce considerable degradation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave approximately 2.0 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid impurity removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified 4-(2,3-dihydroxy-1-propylthiomethyl)pyridine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporating the filtrate to an oil (2.15 g.; ir (film): 2.97, 3.46, 3.50, 6.21, 7.05, 9.40 and 12.25μ)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CSCC1=CC=NC=C1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
